Encaleret sulfate anhydrous
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Overview
Description
Encaleret sulfate anhydrous is a potent oral short-acting calcium-sensing receptor antagonist. It is primarily investigated for its potential therapeutic applications in treating conditions such as autosomal dominant hypocalcemia type 1. This compound functions as a negative allosteric modulator of the calcium-sensing receptor, which plays a crucial role in regulating parathyroid hormone secretion and maintaining calcium homeostasis .
Preparation Methods
The synthesis of encaleret sulfate anhydrous involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Encaleret sulfate anhydrous undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Encaleret sulfate anhydrous has several scientific research applications, including:
Chemistry: It is used as a research tool to study calcium-sensing receptor modulation and its effects on calcium homeostasis.
Biology: It is used to investigate the role of calcium-sensing receptors in various biological processes, including parathyroid hormone secretion and renal calcium reabsorption.
Medicine: It is being studied as a potential treatment for conditions such as autosomal dominant hypocalcemia type 1, where it has shown promise in normalizing mineral levels and improving patient outcomes.
Industry: It is used in the development of new therapeutic agents targeting calcium-sensing receptors
Mechanism of Action
Encaleret sulfate anhydrous exerts its effects by acting as a negative allosteric modulator of the calcium-sensing receptor. This receptor is a G-protein-coupled receptor that senses changes in extracellular calcium levels. By binding to the receptor, this compound decreases its sensitivity to calcium, leading to increased parathyroid hormone secretion and improved calcium homeostasis. The molecular targets and pathways involved include the calcium-sensing receptor and downstream signaling pathways that regulate parathyroid hormone secretion and renal calcium reabsorption .
Comparison with Similar Compounds
Encaleret sulfate anhydrous is unique in its potent and short-acting modulation of the calcium-sensing receptor. Similar compounds include other calcium-sensing receptor antagonists, such as:
Cinacalcet: A calcimimetic agent that increases the sensitivity of the calcium-sensing receptor to extracellular calcium, leading to decreased parathyroid hormone secretion.
Etelcalcetide: A peptide-based calcimimetic that also increases the sensitivity of the calcium-sensing receptor to calcium.
Compared to these compounds, this compound offers a different mechanism of action by decreasing the receptor’s sensitivity to calcium, making it a valuable tool for studying and potentially treating conditions related to calcium homeostasis .
Properties
CAS No. |
787584-79-6 |
---|---|
Molecular Formula |
C58H68Cl2F2N2O12S |
Molecular Weight |
1126.1 g/mol |
IUPAC Name |
4-[2-[(1R)-1-[(2R)-3-[[1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]ethyl]phenyl]-2-methylbenzoic acid;sulfuric acid |
InChI |
InChI=1S/2C29H33ClFNO4.H2O4S/c2*1-18-13-21(10-11-23(18)28(34)35)25-8-6-5-7-24(25)19(2)36-17-22(33)16-32-29(3,4)15-20-9-12-26(30)27(31)14-20;1-5(2,3)4/h2*5-14,19,22,32-33H,15-17H2,1-4H3,(H,34,35);(H2,1,2,3,4)/t2*19-,22-;/m11./s1 |
InChI Key |
WSNVXWWLBYSQIM-DMHHVDOYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2[C@@H](C)OC[C@@H](CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O.CC1=C(C=CC(=C1)C2=CC=CC=C2[C@@H](C)OC[C@@H](CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O.OS(=O)(=O)O |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2C(C)OCC(CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O.CC1=C(C=CC(=C1)C2=CC=CC=C2C(C)OCC(CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
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